- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,

Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)

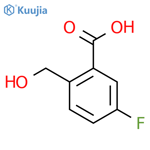

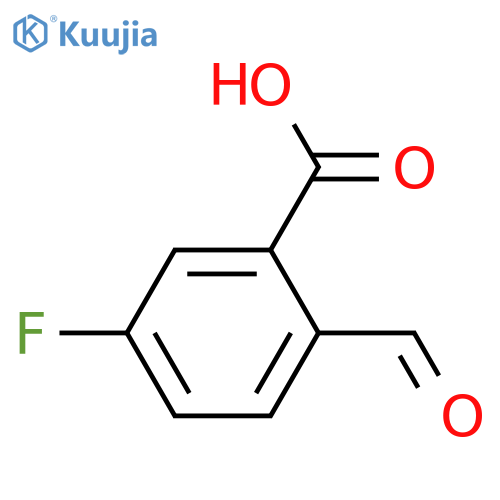

5-Fluoro-2-formylbenzoic acid structure

Nom du produit:5-Fluoro-2-formylbenzoic acid

Numéro CAS:920481-01-2

Le MF:C8H5FO3

Mégawatts:168.121906042099

MDL:MFCD11053106

CID:997822

PubChem ID:45157038

5-Fluoro-2-formylbenzoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Fluoro-2-formylbenzoic acid

- 5-fluoro-2-formyl-benzoic acid

- 2-FORMYL-5-FLUOROBENZOIC ACID

- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N

- Benzoic acid, 5-fluoro-2-formyl-

- 5-Fluoro-2-formylbenzoic acid (ACI)

- 5-Fluoro-2-formylbenzoicacid

- 920481-01-2

- AKOS005209318

- SY047756

- EN300-320920

- CS-0045084

- DTXSID60669531

- BS-17841

- MFCD11053106

- SCHEMBL9983741

- DB-219501

- Z1198309556

-

- MDL: MFCD11053106

- Piscine à noyau: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)

- La clé Inchi: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N

- Sourire: O=CC1C(C(O)=O)=CC(F)=CC=1

Propriétés calculées

- Qualité précise: 168.02200

- Masse isotopique unique: 168.022

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 193

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 54.4

- Le xlogp3: 1

Propriétés expérimentales

- Dense: 1.426

- Point d'ébullition: 327.6°C at 760 mmHg

- Point d'éclair: 151.9°C

- Indice de réfraction: 1.592

- Le PSA: 54.37000

- Le LogP: 1.33640

5-Fluoro-2-formylbenzoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320920-2.5g |

5-fluoro-2-formylbenzoic acid |

920481-01-2 | 95.0% | 2.5g |

$231.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-100mg |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 98% | 100mg |

¥132.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D755316-5g |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 95+% | 5g |

$490 | 2023-09-04 | |

| TRC | F199090-1000mg |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 1g |

$ 580.00 | 2022-06-05 | ||

| Apollo Scientific | PC501602-250mg |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 99% | 250mg |

£46.00 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-1g |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 98% | 1g |

¥670.00 | 2024-04-25 | |

| TRC | F199090-500mg |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 500mg |

$ 365.00 | 2022-06-05 | ||

| TRC | F199090-250mg |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 250mg |

$ 220.00 | 2022-06-05 | ||

| Apollo Scientific | PC501602-1g |

5-Fluoro-2-formylbenzoic acid |

920481-01-2 | 99% | 1g |

£114.00 | 2024-05-24 | |

| Enamine | EN300-320920-10.0g |

5-fluoro-2-formylbenzoic acid |

920481-01-2 | 95.0% | 10.0g |

$819.0 | 2025-03-19 |

5-Fluoro-2-formylbenzoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt

1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C

1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C

Référence

- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization, Organic Letters, 2014, 16(24), 6366-6369

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 3 - 4 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

1.2 -78 °C; 3 - 4 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C

Référence

- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction, Applied Organometallic Chemistry, 2021, 35(7),

Synthetic Routes 5

Conditions de réaction

Référence

- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane, Organic Chemistry Frontiers, 2023, 10(19), 4871-4877

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; -78 °C → rt; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt

1.2 -78 °C; -78 °C → rt; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt

Référence

- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agents, MedChemComm, 2016, 7(7), 1441-1448

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C

1.2 -78 °C; overnight, rt

1.2 -78 °C; overnight, rt

Référence

- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated Isocoumarins, Chemistry - A European Journal, 2021, 27(32), 8288-8294

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C

1.3 2 h, -78 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C

1.3 2 h, -78 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent Adduct, Angewandte Chemie, 2016, 55(17), 5282-5285

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C

Référence

- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Référence

- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 rt; 3 - 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 rt; 3 - 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascade, Tetrahedron Letters, 2018, 59(16), 1564-1567

Synthetic Routes 12

Conditions de réaction

Référence

- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,

5-Fluoro-2-formylbenzoic acid Raw materials

- 5-Fluoro-2-(hydroxymethyl)benzoic acid

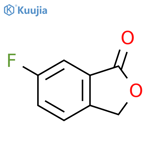

- 6-fluoro-1,3-dihydro-2-benzofuran-1-one

- 2-Bromo-5-fluorobenzoic acid

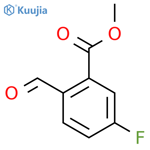

- Methyl 5-fluoro-2-formylbenzoate

5-Fluoro-2-formylbenzoic acid Preparation Products

5-Fluoro-2-formylbenzoic acid Littérature connexe

-

1. Book reviews

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

920481-01-2 (5-Fluoro-2-formylbenzoic acid) Produits connexes

- 183237-86-7(4,5-Difluoro-2-methylbenzoic acid)

- 320-97-8(4-Fluorophthalic acid)

- 321-21-1(4-Fluoro-2-methylbenzoic acid)

- 455-38-9(3-Fluorobenzoic acid)

- 33184-16-6(5-Fluoro-2-methylbenzoic acid)

- 518070-19-4(3-Fluoro-5-methylbenzoic acid)

- 1583-66-0(H2fip)

- 699-90-1(3-Fluoro-2-methylbenzoic acid)

- 18959-31-4(4,5-Difluorophthalic acid)

- 1289005-85-1(3-Fluoro-5-formylbenzoic Acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid

Pureté:99%

Quantité:5g

Prix ($):400.0